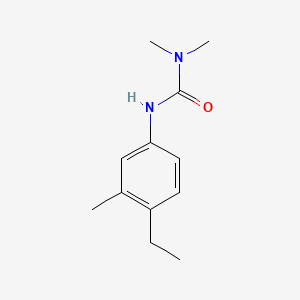
Urea, N-(4-ethyl-3-methylphenyl)-N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-(4-ethyl-3-methylphenyl)-N,N-dimethyl- is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a urea functional group, which is a carbonyl group attached to two amine groups The specific structure of this compound includes a 4-ethyl-3-methylphenyl group and two N,N-dimethyl groups attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(4-ethyl-3-methylphenyl)-N,N-dimethyl- typically involves the reaction of 4-ethyl-3-methylphenyl isocyanate with N,N-dimethylamine. The reaction is carried out under controlled conditions, usually in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.
Industrial Production Methods
In an industrial setting, the production of Urea, N-(4-ethyl-3-methylphenyl)-N,N-dimethyl- may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. Industrial production methods are optimized for efficiency, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Urea, N-(4-ethyl-3-methylphenyl)-N,N-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted urea compounds.
Scientific Research Applications
Urea, N-(4-ethyl-3-methylphenyl)-N,N-dimethyl- has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Urea, N-(4-ethyl-3-methylphenyl)-N,N-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Urea, N-(4-methylphenyl)-N,N-dimethyl-
- Urea, N-(4-ethylphenyl)-N,N-dimethyl-
- Urea, N-(3-methylphenyl)-N,N-dimethyl-
Uniqueness
Urea, N-(4-ethyl-3-methylphenyl)-N,N-dimethyl- is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both 4-ethyl and 3-methyl groups on the phenyl ring distinguishes it from other similar compounds and may confer distinct properties and applications.
Properties
CAS No. |
107598-68-5 |
|---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3-(4-ethyl-3-methylphenyl)-1,1-dimethylurea |
InChI |
InChI=1S/C12H18N2O/c1-5-10-6-7-11(8-9(10)2)13-12(15)14(3)4/h6-8H,5H2,1-4H3,(H,13,15) |
InChI Key |
PBJQOIDMQOTJHR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)NC(=O)N(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


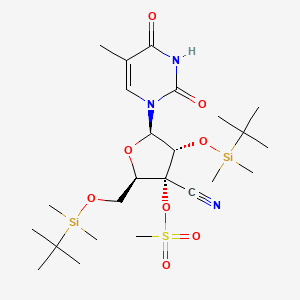
![2-Phenylbenzo[cd]indole](/img/structure/B12798071.png)
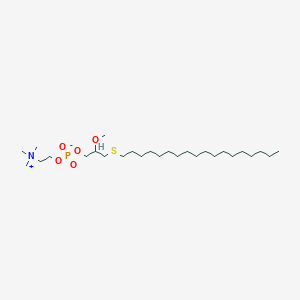
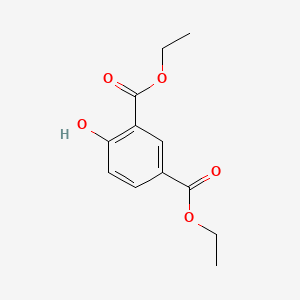
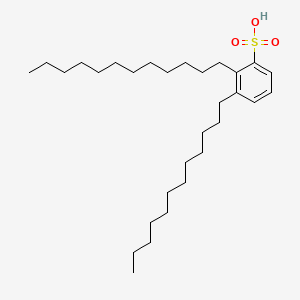
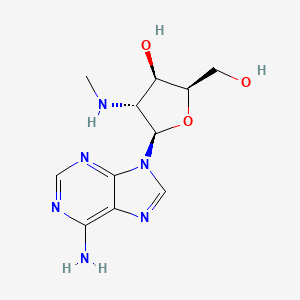
![3-Nitro-4-[(phenylsulfinyl)methyl]benzoic acid](/img/structure/B12798104.png)
![3,5-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B12798110.png)
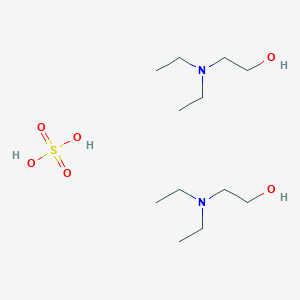
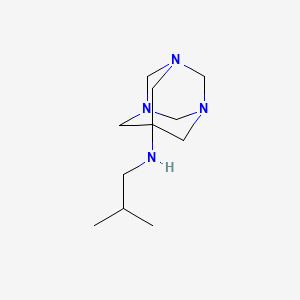
![copper;pentasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;formaldehyde;hydroxide;sulfate](/img/structure/B12798131.png)
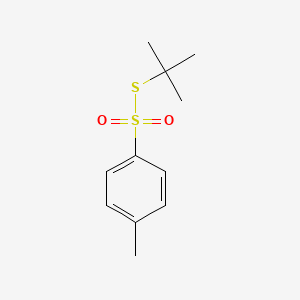
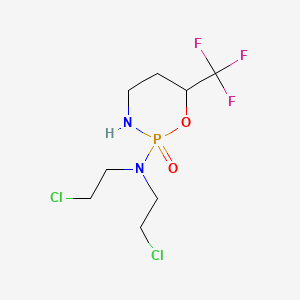
![8,9-Dimethyl-5,6-dihydrobenzo[f]quinazoline-1,3-diamine](/img/structure/B12798160.png)
